molecular formula C12H14O5 B1229096 4-Acetyl-2,6-dimethoxyphenyl acetate CAS No. 28294-47-5

4-Acetyl-2,6-dimethoxyphenyl acetate

Cat. No.: B1229096
CAS No.: 28294-47-5
M. Wt: 238.24 g/mol
InChI Key: SUFHOFZQYXKUCA-UHFFFAOYSA-N
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Description

4-Acetyl-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5. It is a derivative of acetophenone, featuring acetyl and methoxy functional groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

4-Acetyl-2,6-dimethoxyphenyl acetate is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 3,5-dimethoxy-4-hydroxyacetophenone. The reaction typically involves the use of acetyl chloride and a base such as potassium carbonate in a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetyl-2,6-dimethoxybenzoic acid.

    Reduction: Formation of 4-(1-hydroxyethyl)-2,6-dimethoxyphenyl acetate.

    Substitution: Formation of derivatives with different alkoxy or other substituents.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetoxy-3,5-dimethoxyacetophenone
  • 2,6-Dimethoxyphenyl acetate
  • 4-(Acetoxyacetyl)-2,6-dimethoxyphenyl acetate

Uniqueness

4-Acetyl-2,6-dimethoxyphenyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-acetyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHOFZQYXKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182545
Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28294-47-5
Record name 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-47-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-ACETYL-2,6-DIMETHOXYPHENYL ACETATE
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Synthesis routes and methods

Procedure details

3.0 g (15.3 mmol) of 3,5-dimethoxy-4-hydroxyacetophenone is dissolved in dichloromethane (30 ml) and 2.53 g (18.3 mmol) of K2CO3 is added. Triethylamine (2.6 ml) is then added dropwise. The reaction medium is cooled down to 0° C. and acetyl chloride (1.31 ml; 18.3 mmol) is added. The mixture is stirred for 24 hours at ambient temperature then poured into ice-cooled water. After extraction with dichloromethane, the organic phase is washed with sodium chloride in a saturated aqueous solution before being dried over magnesium sulphate, filtered and concentrated under vacuum. The product obtained is purified by crystallization from ether in order to produce a white solid with a yield of 99%. Melting point: 145° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
1.31 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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